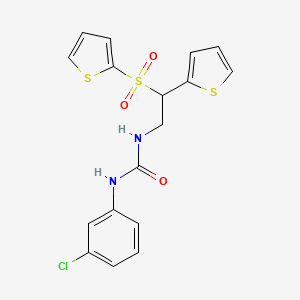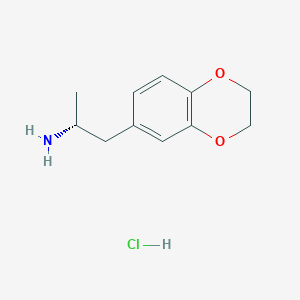![molecular formula C20H19NO6S2 B2758936 methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 496027-94-2](/img/structure/B2758936.png)
methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mecanismo De Acción
Target of Action
It’s known that methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates . These compounds are known for their remarkable biological activities including antimicrobial , anti-inflammatory , and anticancer properties.
Mode of Action
It’s known that these types of compounds are primarily known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Biochemical Pathways
Given its antioxidant and free radical scavenging properties , it can be inferred that it may play a role in pathways related to oxidative stress and inflammation.
Pharmacokinetics
The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its antioxidant and free radical scavenging properties , it can be inferred that it may help to protect cell structures from damage caused by reactive oxygen species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate benzoyl and carboxylate groups under controlled conditions. The reaction often requires catalysts such as cuprous iodide and reagents like N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing microwave irradiation to accelerate reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate is unique due to its specific substitution pattern and the presence of both benzoyl and carboxylate groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)18(22)21-19-16(20(23)27-4)12(10-29-19)15-6-5-7-28-15/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUBLRDIGPEBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2758853.png)
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)
![4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2758857.png)
![3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)


![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethan-1-ol](/img/structure/B2758868.png)
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2758870.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2758873.png)
![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
